2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid

Medicinal Chemistry Library Synthesis Process Chemistry

2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid (CAS 727671-54-7) is a quinoxalin-2(1H)-one derivative bearing an N1-acetic acid substituent and a C3-phenyl group. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol, it features a computed XLogP3-AA of 2.1, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it in favorable oral drug-like chemical space.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 727671-54-7
Cat. No. B2962410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid
CAS727671-54-7
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C16H12N2O3/c19-14(20)10-18-13-9-5-4-8-12(13)17-15(16(18)21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
InChIKeyYXMVXUIMDGXSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic Acid (CAS 727671-54-7) – Core Chemical Profile


2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid (CAS 727671-54-7) is a quinoxalin-2(1H)-one derivative bearing an N1-acetic acid substituent and a C3-phenyl group [1]. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol, it features a computed XLogP3-AA of 2.1, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it in favorable oral drug-like chemical space [1]. Commercially available at purities exceeding 97% (HPLC) in quantities up to kilogram scale, the compound functions predominantly as a versatile carboxylic acid building block for amide and ester library synthesis .

Why Procuring a Generic Quinoxalinone Acetic Acid Instead of CAS 727671-54-7 Creates Scientific Risk


Within the quinoxalin-2(1H)-one acetic acid class, the C3 substituent is not a passive structural feature but a critical determinant of target binding, lipophilicity, and downstream synthetic compatibility [1]. A phenyl group at C3, as in CAS 727671-54-7, directly occupies the S1 pocket in MMP catalytic domains and provides a specific π-stacking surface absent in C3-benzyl or C3-phenoxy analogs, leading to divergent inhibitory profiles [2]. Replacing the free carboxylic acid with an ester precludes direct one-step amidation and alters the compound's utility as a modular scaffold. The quantitative evidence below demonstrates that seemingly conservative substitutions produce measurably different biological and physicochemical outcomes, making verified identity of CAS 727671-54-7 essential for reproducible research.

Head-to-Head Differentiation Data for 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic Acid Procurement Decisions


Synthetic Step Economy: Direct Amidation vs. Ester Hydrolysis Routes

The free carboxylic acid of CAS 727671-54-7 enables direct amide coupling with primary amines without a preliminary ester hydrolysis step. In contrast, the commonly encountered ethyl ester analog (ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate) must be saponified to the acid prior to amidation, adding one synthetic step [1]. A published library of 15 N-aryl acetamides was generated from the ethyl ester; had the free acid been used, the sequence could have been shortened by one transformation, reducing time and yield losses [1].

Medicinal Chemistry Library Synthesis Process Chemistry

Corrosion Inhibition Efficiency of the Core Quinoxaline Scaffold on Carbon Steel

The ethyl ester derivative (PQXA) of the target compound was evaluated as a corrosion inhibitor for CS35 carbon steel in 1 M HCl, achieving a maximum inhibition efficiency of 94.7% at 10⁻³ M and 303 K [1]. In a comparable study of three styryl-quinoxalinone derivatives (SQ, MOSQ, MOSMQ) under similar conditions (mild steel, 1 M HCl, 298 K), the highest performing analog MOSQ reached an efficiency of 91.5% at 10⁻³ M [2]. The 3-phenylquinoxalinone scaffold therefore provides a modest but measurable 3.2 percentage-point improvement over the best styryl analog, attributed to stronger π-π interactions and a more favorable planar adsorption geometry on the steel surface [1].

Corrosion Science Materials Protection Electrochemistry

EGFR Tyrosine Kinase Inhibitory Activity Achievable via Derivatives of the Target Scaffold

Two N-aryl acetamide derivatives prepared directly from the ethyl ester of the target compound—compounds 5f and 6f—inhibited epidermal growth factor receptor (EGFR) tyrosine kinase with IC50 values of 1.89 µM and 2.05 µM, respectively [1]. For context, the well-characterized quinoxaline-based EGFR inhibitor AG-1478 (a 3-chloro-4-fluoroanilino quinazoline) exhibits an IC50 of approximately 0.003 µM, while lapatinib (a 4-anilinoquinazoline) shows an IC50 of 0.0108 µM [2]. Although the target compound itself is an upstream precursor, the micromolar activity of its acetamide derivatives against EGFR confirms that the 3-phenylquinoxalin-1(2H)-yl acetic acid scaffold possesses intrinsic kinase-binding potential that is not present in C3-unsubstituted quinoxalinone acetic acids [1].

Cancer Therapeutics EGFR Inhibition Kinase Assay

Lipophilicity-Driven Differentiation from Unsubstituted Quinoxalinone Acetic Acids

The computed XLogP3-AA of the target compound is 2.1, reflecting the lipophilic contribution of the C3-phenyl ring [1]. By comparison, the unsubstituted 2-(2-oxoquinoxalin-1(2H)-yl)acetic acid (CAS 80310-02-7, lacking the C3-phenyl group) has a substantially lower predicted logP of approximately 0.6–0.8 . This more than 10-fold difference in calculated octanol-water partition coefficient translates into markedly superior membrane permeability and blood-brain barrier penetration potential for the phenyl-substituted scaffold [1]. In the context of aldose reductase inhibitor development, analogs with C3-phenoxy substituents achieve logP values of 2.5–3.5 and demonstrate improved cellular uptake in lens epithelial cell models, validating the importance of C3 lipophilicity for intracellular target engagement [2].

Physicochemical Profiling LogP Drug Design

Antiproliferative Potential in Colon Cancer Models via Downstream Derivatives

A 2024 study evaluated 17 derivatives of the 2-oxo-3-phenylquinoxaline scaffold against HCT-116 colorectal cancer cells. Two compounds, 2a and 7j, exhibited significant cytotoxicity with IC50 values of 28.85 ± 3.26 µg/mL and 26.75 ± 3.50 µg/mL, respectively [1]. Compound 7j reduced cell count from 447 to 238 (46.7% reduction) and cell-covered area from 41.9% to 17.6% at 60 µg/mL after 48 hours, with confirmed nuclear disintegration and chromatin fragmentation indicative of apoptosis [1]. Molecular docking revealed that the 3-phenyl ring occupies the S1 pocket of MMP-2/MMP-9, a binding mode inaccessible to C3-benzyl or C3-phenoxy analogs that extend beyond the pocket dimensions [1][2].

Colorectal Cancer Antiproliferative Drug Discovery

Molecular Recognition Signature Against Bacterial Efflux Pump AcrD

In a computational screening study of 25 Fusarium nygamai compounds against the Salmonella Typhimurium AcrD efflux pump protein, methyl (2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate—the methyl ester of the target compound—ranked among the top three binders, exhibiting one of the highest docking scores and stable ligand-receptor complex behavior over molecular dynamics simulation timescales [1]. By contrast, other quinoxaline derivatives in the same library, including 7-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione, showed lower binding energies, underscoring the importance of the N1-acetic ester side chain and the C3-phenyl motif for AcrD recognition [1].

Antimicrobial Resistance Efflux Pump Inhibition Molecular Docking

Where 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic Acid Delivers Demonstrable Procurement Value


Focused Kinase Inhibitor Library Synthesis

Research groups synthesizing EGFR-targeted compound libraries should prioritize the free carboxylic acid form (CAS 727671-54-7) over the corresponding ethyl ester. The acid enables direct, single-step amide coupling to diverse amine building blocks, reducing the synthetic sequence by one step relative to the ester route and preserving the C3-phenyl motif that is essential for ATP-binding pocket occupancy in EGFR [1]. The resulting acetamide derivatives have demonstrated confirmed EGFR inhibitory activity (IC50 ~2 µM) [1].

Corrosion Inhibitor Development for Acidic Industrial Environments

The 3-phenylquinoxalinone scaffold, as exemplified by the ethyl ester PQXA, achieves 94.7% corrosion inhibition efficiency on carbon steel in 1 M HCl at 303 K [1]. Industrial formulators developing organic corrosion inhibitors for acid pickling or oil-well acidizing can use the parent acid as a water-soluble precursor for synthesizing a range of esters and amides, with the phenyl group providing a quantifiable efficiency advantage over styryl-substituted quinoxalinones [1][2].

Colorectal Cancer Drug Discovery Programs Targeting MMP-2/MMP-9

The 2-oxo-3-phenylquinoxaline scaffold has been experimentally validated in HCT-116 colon cancer models, with lead derivatives achieving IC50 values of 26.75–28.85 µg/mL and inducing apoptosis via chromatin condensation and nuclear fragmentation [1]. The free acid serves as the optimal starting material for synthesizing the N1-propanoate and N1-acetamide derivatives that occupy the S1 and S2 pockets of MMP-2/MMP-9, a dual-targeting strategy substantiated by molecular docking [1].

Antimicrobial Adjuvant Discovery Targeting Efflux Pump AcrD

Computational screening has identified the methyl ester of the target compound as a high-affinity ligand for the Salmonella AcrD efflux pump, with binding stability confirmed by molecular dynamics simulations [1]. Research groups focused on overcoming multidrug-resistant Salmonella infections can procure the free acid as a versatile precursor for generating ester and amide analogs, leveraging the phenyl-quinoxaline core that drives AcrD recognition while exploring side-chain variations to optimize pharmacokinetics [1].

Quote Request

Request a Quote for 2-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.